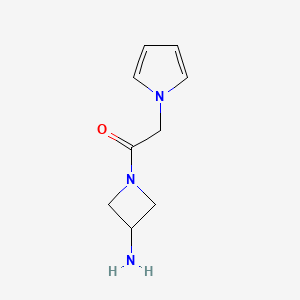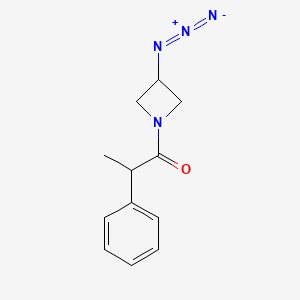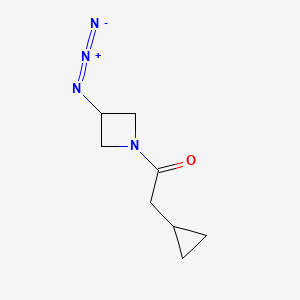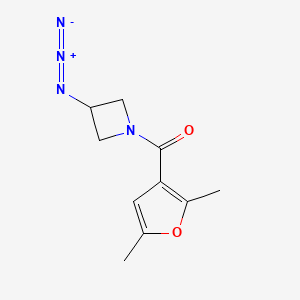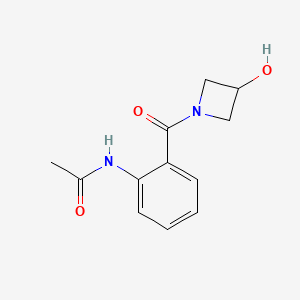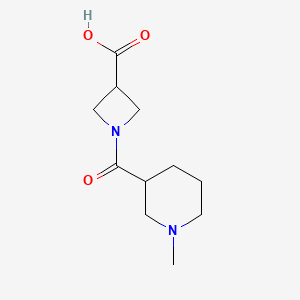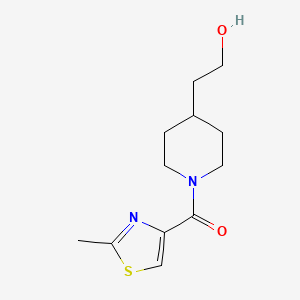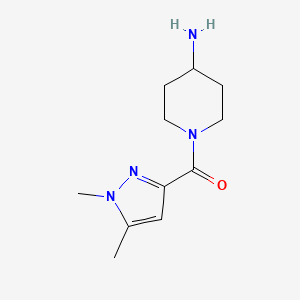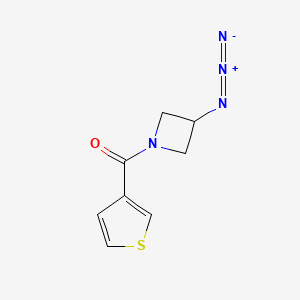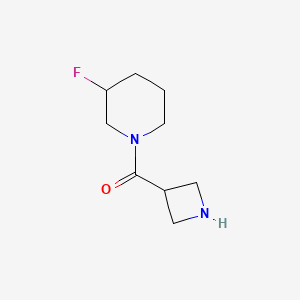
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanon
Übersicht
Beschreibung
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Azetidine und Piperidine sind wichtige Grundgerüste in der pharmazeutischen Chemie. Verbindungen mit diesen Strukturen weisen häufig eine signifikante biologische Aktivität auf und werden in der Arzneimittelforschung eingesetzt. So wurden Azetidinone beispielsweise auf ihre pharmakologischen und biologischen Aktivitäten untersucht, darunter antibakterielle, antifungale, entzündungshemmende und krebshemmende Eigenschaften .
Synthetische Chemie
Azetidin-Derivate sind wertvolle Zwischenprodukte in der organischen Synthese. Sie können verwendet werden, um komplexe Moleküle für Pharmazeutika oder die Materialwissenschaft zu erzeugen. Die Synthese neuer Azetidin-Derivate ist ein aktives Forschungsgebiet, das darauf abzielt, neue Methoden zur effizienteren Herstellung dieser Verbindungen zu entwickeln .
Arzneimittelentwicklung
Der Piperidin-Kern ist aufgrund seiner pharmakophoren Eigenschaften ein häufiges Merkmal vieler Medikamente. Er wird in verschiedenen therapeutischen Anwendungen eingesetzt, beispielsweise bei Mitteln für das zentrale Nervensystem, kardiovaskulären Medikamenten, Analgetika, Antihistaminika und Antipsychotika .
Biochemie
Verbindungen, die Azetidin- und Piperidinringe enthalten, können mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. So enthalten beispielsweise Inhibitoren des Enzyms Monoacylglycerol-Lipase (MAGL), das eine Rolle im Endocannabinoid-Stoffwechsel spielt, häufig Piperidin-Motive .
Wirkmechanismus
Target of Action
The primary target of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: interacts with its target, MAGL, in a competitive mode with respect to the 2-AG substrate . This interaction inhibits the activity of MAGL, leading to an elevation of 2-AG levels .
Biochemical Pathways
By inhibiting MAGL, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone affects the endocannabinoid system, specifically the 2-AG pathway . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors CB1 and CB2 . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The ADME properties and impact on bioavailability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone It is known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The molecular and cellular effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone ’s action include increased levels of 2-AG and norepinephrine in the cortex . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone It is known that the compound’s effects can be modulated by dosage .
Biochemische Analyse
Biochemical Properties
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone can elevate levels of 2-AG, leading to increased activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as mood regulation, appetite, pain, and inflammation .
Cellular Effects
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone has been observed to influence various cellular processes. Its inhibition of MAGL results in elevated levels of 2-AG, which can activate cannabinoid receptors CB1 and CB2 on the cell surface . This activation can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, increased 2-AG levels have been associated with enhanced antinociceptive effects, which can reduce pain perception in cells involved in pain signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone involves its binding to the active site of MAGL, thereby inhibiting the enzyme’s activity . This inhibition is competitive with respect to the 2-AG substrate, meaning that the compound competes with 2-AG for binding to MAGL . As a result, the degradation of 2-AG is reduced, leading to elevated levels of this endocannabinoid and subsequent activation of cannabinoid receptors CB1 and CB2 . This activation can influence various downstream signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound exhibits time-dependent binding to MAGL, with significant enzyme occupancy observed within a few hours of administration . Over longer periods, the elevated levels of 2-AG and activation of cannabinoid receptors can lead to sustained changes in cellular signaling and function
Dosage Effects in Animal Models
The effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone have been evaluated in animal models to determine its dosage-dependent impact. In rodent studies, different dosages of the compound have been administered to assess its efficacy and potential adverse effects . At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects, such as antinociception, without causing synaptic depression or other adverse effects . At higher doses, the compound can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power .
Metabolic Pathways
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound affects the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG can then interact with cannabinoid receptors CB1 and CB2, influencing various metabolic processes and physiological responses
Transport and Distribution
The transport and distribution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics. The compound’s ability to inhibit MAGL and elevate 2-AG levels suggests that it can effectively reach and interact with its target enzyme in various tissues
Subcellular Localization
The subcellular localization of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is essential for its activity and function. Given its role in inhibiting MAGL, the compound is likely to be localized in regions where this enzyme is active, such as the endoplasmic reticulum and other intracellular compartments involved in lipid metabolism . The presence of targeting signals or post-translational modifications that direct the compound to specific subcellular compartments has not been extensively studied and requires further exploration.
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECZQJCKBQUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



